2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a methoxybenzyl group, and a pyrazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions, often using a base such as sodium hydroxide.
Synthesis of 1-(4-methoxybenzyl)-1H-pyrazole: This involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate to form 4-methoxybenzylhydrazine, which is then cyclized to form the pyrazole ring[][2].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: A structurally similar compound used as a herbicide.
2,4-dichlorophenoxyacetic acid: Another related compound with herbicidal properties.
1-(4-methoxybenzyl)-1H-pyrazole: Shares the pyrazole moiety and is used in various synthetic applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17Cl2N3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-26-15-5-2-13(3-6-15)11-24-18(8-9-22-24)23-19(25)12-27-17-7-4-14(20)10-16(17)21/h2-10H,11-12H2,1H3,(H,23,25) |
InChI Key |
IORSMINEICHUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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